Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-

Catalog No.
S3643134
CAS No.
623565-49-1
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-

CAS Number

623565-49-1

Product Name

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanol

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-4-5-3-6-8(7-5)1-2-10-6/h3,9H,1-2,4H2

InChI Key

CUXKNQDOYULMKG-UHFFFAOYSA-N

SMILES

C1COC2=CC(=NN21)CO

Canonical SMILES

C1COC2=CC(=NN21)CO

Synthesis and Characterization

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- (also sometimes referred to as PMOH) is a heterocyclic compound containing pyrazole and oxazole rings fused together. Scientific research has explored methods for synthesizing PMOH and characterizing its properties.

One study published in the journal Molecules describes the synthesis of PMOH derivatives through a multi-step process involving the cyclization of hydrazinocarbonyl compounds with β-dicarbonyl compounds []. The characterization of the synthesized compounds was performed using various spectroscopic techniques including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS) [].

Potential Biological Activities

Scientific research has investigated the potential biological activities of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-. Studies suggest that PMOH derivatives may possess various bioactivities, including antimicrobial, analgesic, and anti-inflammatory properties [, , ].

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- is a heterocyclic compound characterized by a fused ring system that combines pyrazole and oxazole structures. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties. The molecular formula of this compound is C6H8N2OC_6H_8N_2O, and it has a molecular weight of approximately 124.14 g/mol. The presence of both pyrazole and oxazole rings contributes to its chemical reactivity and biological activity, making it a subject of interest in various research fields .

  • Oxidation: The methanol group can be oxidized to form corresponding oxides or carboxylic acids.
  • Reduction: Reduction reactions can yield different hydrogenated derivatives, enhancing its functional diversity.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxazole rings, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Nucleophiles like amines or thiols can be utilized under basic conditions to facilitate substitution reactions.

Research indicates that Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve the inhibition of key enzymes in bacterial cells or the modulation of pathways critical for cancer cell proliferation. The compound's ability to interact with specific molecular targets enhances its therapeutic potential .

The synthesis of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- typically involves cyclization reactions between hydrazine derivatives and oxazole precursors. Common methods include:

  • Cyclization Reaction: This involves the reaction of a hydrazine derivative with an oxazole precursor in the presence of a suitable catalyst. Elevated temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetic acid are often utilized.
  • Industrial Production: For large-scale production, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity while adhering to green chemistry principles by using environmentally friendly solvents and catalysts .

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- has several applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for designing new therapeutic agents with potential antimicrobial and anticancer properties.
  • Material Science: The compound is explored for its use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
  • Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds .

Studies on the interactions of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- with biological targets indicate that it may bind to specific enzymes or receptors within cells. This binding can modulate their activity, potentially leading to therapeutic effects in treating infections or cancer. The exact pathways and targets depend on the specific functional groups present on the compound .

Similar Compounds

  • 1H-Pyrazole
  • 3,5-Dimethylpyrazole
  • 2,5-Dimethyloxazole
  • Benzoxazole
  • Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles

Uniqueness

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- stands out due to its unique fused ring system that combines features from both pyrazole and oxazole structures. This fusion imparts distinct chemical and physical properties that enhance its stability and reactivity compared to non-fused analogs. Additionally, the specific arrangement of nitrogen atoms within the fused ring system contributes to its unique biological activity profile .

XLogP3

-0.6

Dates

Last modified: 07-26-2023

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